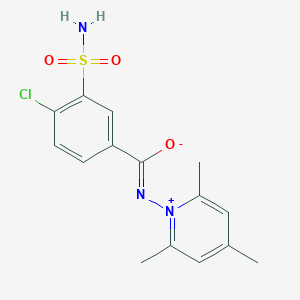

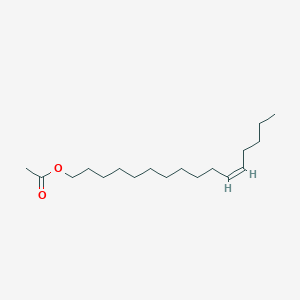

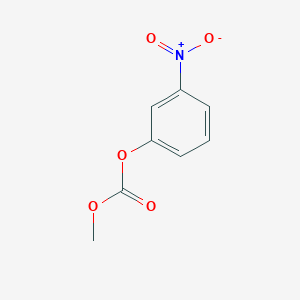

![molecular formula C11H13NO4 B107361 N-metoxi-N-metil-2-(benzo[d][1,3]dioxol-5-il)acetamida CAS No. 153277-41-9](/img/structure/B107361.png)

N-metoxi-N-metil-2-(benzo[d][1,3]dioxol-5-il)acetamida

Descripción general

Descripción

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide is a chemical of interest due to its structural features and potential applications in various fields of chemistry and pharmacology. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves complex reactions that can provide a framework for the synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide. For instance, the paper titled "Cascade reactions: a new synthesis of 2-benzofuran-2-ylacetamides by sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols" describes a general and efficient synthesis method for 2-benzofuran-2-ylacetamides, which could potentially be adapted for the synthesis of the target compound . Additionally, the paper "New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol" discusses a new reagent that could be relevant for introducing the N-methoxy-N-methyl-amide functionality into the target molecule .

Molecular Structure Analysis

The molecular structure of related acetamides has been studied, providing insights into the conformation and stereochemistry of such compounds. For example, the paper "2-acetamido-N-benzyl-2-(methoxyamino)acetamides: functionalized amino acid anticonvulsants" examines the crystal structure of similar acetamide derivatives, revealing information about the conformation of the amide groups and the presence of hydrogen bonding . This information can be extrapolated to predict the molecular structure and potential interactions of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide.

Chemical Reactions Analysis

The reactivity of acetamide derivatives is crucial for understanding the chemical behavior of the target compound. The synthesis and reactions of related compounds, such as those described in the papers "Synthèse et mercaptolyse du méthyl-2-acétamido-5,6-di-O-benzyl-2-désoxy-3-O-[d-1-(methoxycarbonyl)éthyl]-β-d-glucofuranoside" and "Stereochemical Studies. XXXI. Total Synthesis of Several D-Pentose Derivatives. Stereochemical Courses of the Synthesis of Four Methyl 2, 3-Anhydro-5-O-benzyl-D-pentofuranosides from L-Glutamic Acid and Their Reactions with Nucleophiles," provide a basis for predicting how the target compound might react under various conditions .

Physical and Chemical Properties Analysis

While the papers do not directly provide data on the physical and chemical properties of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide, they do offer information on similar compounds that can be used to infer properties such as solubility, melting point, and stability. For instance, the stability of the reagent discussed in paper and the structural analysis in paper can help predict the stability and solubility of the target compound.

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

Los compuestos con una estructura similar, como los 1-benzo[1,3]dioxol-5-il-indoles, se han sintetizado y evaluado por su actividad anticancerígena contra diversas líneas celulares cancerosas . Estos compuestos han mostrado resultados prometedores, particularmente contra líneas celulares cancerosas de próstata, páncreas y leucemia linfoblástica aguda .

Sustancia Aromatizante

El compuesto se ha sintetizado químicamente y está destinado a utilizarse como sustancia aromatizante en categorías específicas de alimentos . Sin embargo, no está destinado a utilizarse en bebidas .

Evaluación Antitumoral

En un estudio, se sintetizó un compuesto con una estructura similar y se evaluó su efecto antitumoral . El mecanismo preliminar del efecto inhibitorio se investigó mediante experimentos adicionales, como el análisis morfológico mediante tinción dual AO/EB y tinción Hoechst 33342, y la evaluación del ciclo y la apoptosis celular mediante análisis FACS .

Síntesis Química

El compuesto se puede utilizar en la síntesis química de otros compuestos . Por ejemplo, se puede utilizar en la síntesis de 1-benzo[1,3]dioxol-5-il-indoles .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-12(14-2)11(13)6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCDSMMCVQXTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC2=C(C=C1)OCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

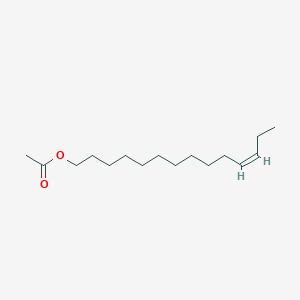

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)